Hypaphorine

Catalog No.
S530251
CAS No.
487-58-1
M.F
C14H18N2O2
M. Wt
246.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypaphorine

CAS Number

487-58-1

Product Name

Hypaphorine

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1

InChI Key

AOHCBEAZXHZMOR-ZDUSSCGKSA-N

SMILES

C[N+](C)(C)[C@H](C([O-])=O)CC1=CNC2=C1C=CC=C2

Solubility

Soluble in DMSO

Synonyms

Hypaphorine; Hypaforin; L-Hypaphorine; Tryptophan betaine;

Canonical SMILES

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-]

Isomeric SMILES

C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-]

Description

The exact mass of the compound Hypaphorine is 246.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

246.1368

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GJ3358U63L

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

487-58-1

Wikipedia

Hypaphorine

Dates

Modify: 2023-08-15
1: Chen H, Guo T, Wang D, Qin R. Vaccaria hypaphorine impairs RANKL-induced osteoclastogenesis by inhibition of ERK, p38, JNK and NF-κB pathway and prevents inflammatory bone loss in mice. Biomed Pharmacother. 2018 Jan;97:1155-1163. doi: 10.1016/j.biopha.2017.11.044. Epub 2017 Nov 11. PubMed PMID: 29136954.
2: Aswad M, Rayan M, Abu-Lafi S, Falah M, Raiyn J, Abdallah Z, Rayan A. Nature is the best source of anti-inflammatory drugs: indexing natural products for their anti-inflammatory bioactivity. Inflamm Res. 2018 Jan;67(1):67-75. doi: 10.1007/s00011-017-1096-5. Epub 2017 Sep 27. PubMed PMID: 28956064.
3: Sun H, Zhu X, Lin W, Zhou Y, Cai W, Qiu L. Interactions of TLR4 and PPARγ, Dependent on AMPK Signalling Pathway Contribute to Anti-Inflammatory Effects of Vaccariae Hypaphorine in Endothelial Cells. Cell Physiol Biochem. 2017;42(3):1227-1239. doi: 10.1159/000478920. Epub 2017 Jul 3. PubMed PMID: 28683454.
4: Sun H, Zhu X, Cai W, Qiu L. Hypaphorine Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway. Int J Mol Sci. 2017 Apr 17;18(4). pii: E844. doi: 10.3390/ijms18040844. PubMed PMID: 28420166; PubMed Central PMCID: PMC5412428.
5: Luan G, Tie F, Yuan Z, Li G, He J, Wang Z, Wang H. Hypaphorine, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro. Chem Biodivers. 2017 Jul;14(7). doi: 10.1002/cbdv.201700038. Epub 2017 May 29. PubMed PMID: 28398659.
6: Sun H, Cai W, Wang X, Liu Y, Hou B, Zhu X, Qiu L. Vaccaria hypaphorine alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells. BMC Complement Altern Med. 2017 Feb 20;17(1):120. doi: 10.1186/s12906-017-1635-1. PubMed PMID: 28219355; PubMed Central PMCID: PMC5319035.
7: Panneerselvam C, Murugan K, Roni M, Aziz AT, Suresh U, Rajaganesh R, Madhiyazhagan P, Subramaniam J, Dinesh D, Nicoletti M, Higuchi A, Alarfaj AA, Munusamy MA, Kumar S, Desneux N, Benelli G. Fern-synthesized nanoparticles in the fight against malaria: LC/MS analysis of Pteridium aquilinum leaf extract and biosynthesis of silver nanoparticles with high mosquitocidal and antiplasmodial activity. Parasitol Res. 2016 Mar;115(3):997-1013. doi: 10.1007/s00436-015-4828-x. Epub 2015 Nov 27. PubMed PMID: 26612497.
8: Vit A, Misson L, Blankenfeldt W, Seebeck FP. Ergothioneine biosynthetic methyltransferase EgtD reveals the structural basis of aromatic amino acid betaine biosynthesis. Chembiochem. 2015 Jan 2;16(1):119-25. doi: 10.1002/cbic.201402522. Epub 2014 Nov 17. PubMed PMID: 25404173.
9: Keller BO, Wu BT, Li SS, Monga V, Innis SM. Hypaphorine is present in human milk in association with consumption of legumes. J Agric Food Chem. 2013 Aug 7;61(31):7654-60. doi: 10.1021/jf401758f. Epub 2013 Jul 26. PubMed PMID: 23855762.
10: Rigas S, Ditengou FA, Ljung K, Daras G, Tietz O, Palme K, Hatzopoulos P. Root gravitropism and root hair development constitute coupled developmental responses regulated by auxin homeostasis in the Arabidopsis root apex. New Phytol. 2013 Mar;197(4):1130-41. doi: 10.1111/nph.12092. Epub 2012 Dec 18. PubMed PMID: 23252740.
11: Han DQ, Zhao J, Xu J, Peng HS, Chen XJ, Li SP. Quality evaluation of Polygonum multiflorum in China based on HPLC analysis of hydrophilic bioactive compounds and chemometrics. J Pharm Biomed Anal. 2013 Jan;72:223-30. doi: 10.1016/j.jpba.2012.08.026. Epub 2012 Sep 10. PubMed PMID: 23021005.
12: Mollica A, Locatelli M, Stefanucci A, Pinnen F. Synthesis and bioactivity of secondary metabolites from marine sponges containing dibrominated indolic systems. Molecules. 2012 May 21;17(5):6083-99. doi: 10.3390/molecules17056083. Review. PubMed PMID: 22614862.
13: Iranshahi M, Vu H, Pham N, Zencak D, Forster P, Quinn RJ. Cytotoxic evaluation of alkaloids and isoflavonoids from the Australian tree Erythrina vespertilio. Planta Med. 2012 May;78(7):730-6. doi: 10.1055/s-0031-1298310. Epub 2012 Feb 21. Erratum in: Planta Med. 2012 May;78(7):E20. PubMed PMID: 22354391.
14: Longeon A, Copp BR, Quévrain E, Roué M, Kientz B, Cresteil T, Petek S, Debitus C, Bourguet-Kondracki ML. Bioactive indole derivatives from the South Pacific marine sponges Rhopaloeides odorabile and Hyrtios sp. Mar Drugs. 2011;9(5):879-88. doi: 10.3390/md9050879. Epub 2011 May 24. PubMed PMID: 21673896; PubMed Central PMCID: PMC3111189.
15: Gao HM, Liu JX, Wang ZM, Wang WH. Phytolacacinoside A, a new triterpenoid saponin from Phytolacca acinosa Roxb. J Asian Nat Prod Res. 2009;11(5):433-8. doi: 10.1080/10286020902849266. PubMed PMID: 19504386.
16: Chen G, Luo H, Ye J, Hu C. Determination of hypaphorine and oligomeric stilbenes in the root of Caragana sinica by capillary electrophoresis with electrochemical detection. Talanta. 2001 Jul 6;54(6):1067-76. PubMed PMID: 18968328.
17: Ozawa M, Honda K, Nakai I, Kishida A, Ohsaki A. Hypaphorine, an indole alkaloid from Erythrina velutina, induced sleep on normal mice. Bioorg Med Chem Lett. 2008 Jul 15;18(14):3992-4. doi: 10.1016/j.bmcl.2008.06.002. Epub 2008 Jun 6. PubMed PMID: 18571406.
18: Bel-Kassaoui H, Lamnaouer D, Jossang A, Abdennebi el H, Charrouf Z, Bodo B. Role of hypaphorine in the toxicity of Astragalus lusitanicus. Nat Prod Res. 2008 Mar 20;22(5):453-7. doi: 10.1080/14786410701591986. PubMed PMID: 18404567.
19: Dauphin A, Gérard J, Lapeyrie F, Legué V. Fungal hypaphorine reduces growth and induces cytosolic calcium increase in root hairs of Eucalyptus globulus. Protoplasma. 2007;231(1-2):83-8. Epub 2007 Mar 20. PubMed PMID: 17370110.
20: Dauphin A, De Ruijter NC, Emons AM, Legué V. Actin organization during eucalyptus root hair development and its response to fungal hypaphorine. Plant Biol (Stuttg). 2006 Mar;8(2):204-11. PubMed PMID: 16547865.

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